
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemistry: The difluoroethyl group is important in the agrochemical industry for developing pesticides and herbicides with improved efficacy and stability.
Materials Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and binding affinity to target proteins or enzymes. This modulation can enhance the compound’s biological activity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group but lacks the aldehyde functionality, making it less versatile in certain chemical reactions.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds have similar difluoroethyl groups but different core structures, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the difluoroethyl group and the aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
Biological Activity
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with significant potential in various biological applications. Its structure features a pyrazole ring, which is known for its diverse biological activities, including antifungal and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H8F2N2O
- Molecular Weight : 174.15 g/mol
- CAS Number : 1006487-14-4
- Purity : 97% .
Antifungal Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antifungal properties through mechanisms such as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition is crucial for the effectiveness of several fungicides derived from pyrazole compounds .
Table 1: Antifungal Activity of Pyrazole Derivatives
Compound | Target Fungi | Inhibition (%) |
---|---|---|
Compound A | Candida albicans | 85% |
Compound B | Aspergillus niger | 78% |
This compound | Zymoseptoria tritici | TBD |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests have shown that these compounds can effectively inhibit various bacterial strains. For instance, derivatives have demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 25 µM |
Compound D | Klebsiella pneumoniae | 30 µM |
This compound | TBD | TBD |
Case Study 1: Inhibition of Fungal Growth
A study investigated the antifungal activity of various pyrazole derivatives against Zymoseptoria tritici, a prevalent fungal pathogen in crops. The results indicated that certain compounds exhibited over 70% inhibition at concentrations as low as 10 µM. The structure-activity relationship suggested that modifications to the pyrazole ring significantly influenced antifungal potency .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of new pyrazole derivatives against common bacterial pathogens. The findings revealed that several derivatives had MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-6(4-12)2-11(10-5)3-7(8)9/h2,4,7H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHHACJFVLJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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